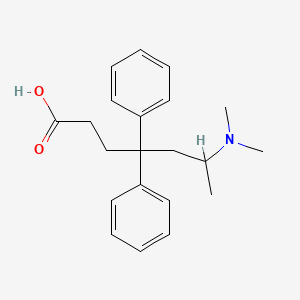
6-(Dimethylamino)-4,4-diphenylheptanoic acid
Cat. No. B8702453
Key on ui cas rn:
5340-16-9
M. Wt: 325.4 g/mol
InChI Key: WYQSLXSVBQFXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05073629
Procedure details


A mixture of methyl 6-dimethylamino-4,4-diphenyl-heptanoate (obtained above), potassium carbonate (500 mg), methanol (5 ml) and water (1 ml) was stirred at room temperature for 24 hours. The reaction mixture was diluted with water, acidified with 1N HCl to pH 1, and extracted with chloroform (3×). The combined extracts were washed with water and brine (once each). After drying over magnesium sulfate, the solution was rotary evaporated to yield 40 mg of 6-dimethylamino-4,4-diphenyl-heptanoic acid.
Name
methyl 6-dimethylamino-4,4-diphenyl-heptanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:25])[CH:3]([CH3:24])[CH2:4][C:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:6][CH2:7][C:8]([O:10]C)=[O:9].C(=O)([O-])[O-].[K+].[K+].CO.Cl>O>[CH3:25][N:2]([CH3:1])[CH:3]([CH3:24])[CH2:4][C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH2:7][C:8]([OH:10])=[O:9] |f:1.2.3|
|
Inputs


Step One
|
Name
|
methyl 6-dimethylamino-4,4-diphenyl-heptanoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(CC(CCC(=O)OC)(C1=CC=CC=C1)C1=CC=CC=C1)C)C
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform (3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with water and brine (once each)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was rotary evaporated
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(CC(CCC(=O)O)(C1=CC=CC=C1)C1=CC=CC=C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
